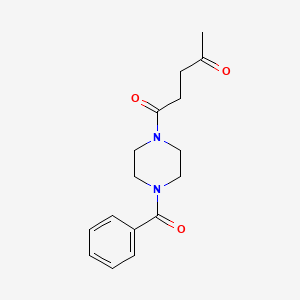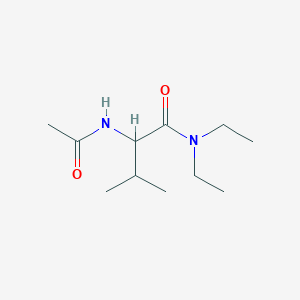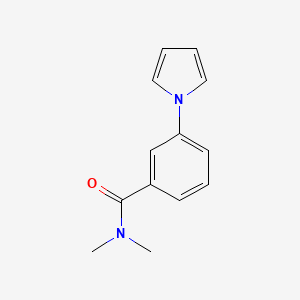
N,N-dimethyl-3-pyrrol-1-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-3-pyrrol-1-ylbenzamide (DMXAA) is a small molecule that has been extensively studied for its anti-tumor properties. It was initially identified as a potential anti-cancer agent in the 1980s, but its mechanism of action was not fully understood until much later. DMXAA has been shown to have potent anti-tumor activity in a wide range of cancer types, making it an attractive candidate for further development as a cancer therapy.
作用機序
The mechanism of action of N,N-dimethyl-3-pyrrol-1-ylbenzamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor necrosis. N,N-dimethyl-3-pyrrol-1-ylbenzamide has been shown to stimulate the production of cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin-6 (IL-6), and interferon-alpha (IFN-α), which are involved in the immune response to cancer. N,N-dimethyl-3-pyrrol-1-ylbenzamide also appears to target the tumor vasculature, causing disruption and ultimately leading to tumor necrosis.
Biochemical and Physiological Effects:
N,N-dimethyl-3-pyrrol-1-ylbenzamide has been shown to have a number of biochemical and physiological effects, including the induction of cytokine production, the activation of immune cells, and the disruption of tumor vasculature. N,N-dimethyl-3-pyrrol-1-ylbenzamide has also been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis (programmed cell death) in some cancer cell lines.
実験室実験の利点と制限
One of the major advantages of N,N-dimethyl-3-pyrrol-1-ylbenzamide for lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying cancer biology and testing potential cancer therapies. However, N,N-dimethyl-3-pyrrol-1-ylbenzamide has some limitations as well, including its relatively low solubility in water and its potential toxicity at high doses.
将来の方向性
There are a number of potential future directions for research on N,N-dimethyl-3-pyrrol-1-ylbenzamide. One area of interest is the development of new synthesis methods that could improve the yield and purity of N,N-dimethyl-3-pyrrol-1-ylbenzamide, making it more accessible for research and clinical use. Another area of interest is the development of combination therapies that could enhance the anti-tumor activity of N,N-dimethyl-3-pyrrol-1-ylbenzamide, potentially leading to better outcomes for cancer patients. Finally, further research is needed to better understand the mechanism of action of N,N-dimethyl-3-pyrrol-1-ylbenzamide, which could lead to the development of more targeted and effective cancer therapies.
合成法
N,N-dimethyl-3-pyrrol-1-ylbenzamide can be synthesized using a variety of methods, including the reaction of 3-aminopyrrole with 3,4-dimethoxybenzoyl chloride, followed by reduction with sodium borohydride. Other methods involve the use of alternative starting materials, such as 3-formylpyrrole, which can be converted to N,N-dimethyl-3-pyrrol-1-ylbenzamide using a sequence of chemical reactions.
科学的研究の応用
N,N-dimethyl-3-pyrrol-1-ylbenzamide has been extensively studied for its anti-tumor properties in preclinical and clinical trials. In preclinical studies, N,N-dimethyl-3-pyrrol-1-ylbenzamide has been shown to induce tumor necrosis and inhibit tumor growth in a wide range of cancer types, including lung, breast, colon, and prostate cancer. In clinical trials, N,N-dimethyl-3-pyrrol-1-ylbenzamide has shown promise as a treatment for advanced non-small cell lung cancer, with some patients showing significant tumor shrinkage.
特性
IUPAC Name |
N,N-dimethyl-3-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-14(2)13(16)11-6-5-7-12(10-11)15-8-3-4-9-15/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFXCQJVGNMWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(1,2-oxazol-3-yl)methanone](/img/structure/B7567328.png)
![4-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]benzamide](/img/structure/B7567338.png)
![N-[3-[(4-hydroxycyclohexyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide](/img/structure/B7567339.png)

![N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567364.png)

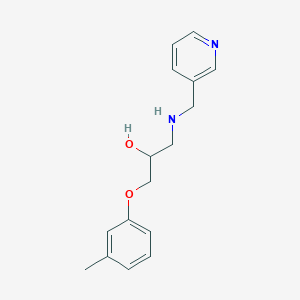
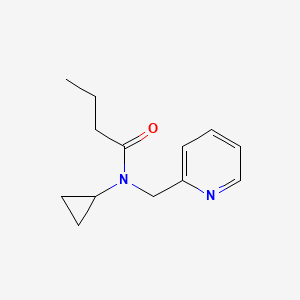
![2-[Ethyl-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567397.png)
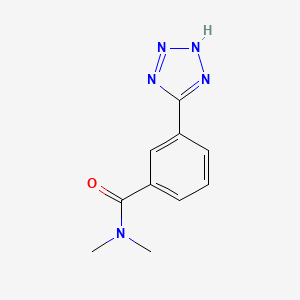
![N-[3-(4-methylpiperidin-1-yl)propyl]butanamide](/img/structure/B7567413.png)
![N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide](/img/structure/B7567421.png)
